Manganese(III) fluoride
Description
Historical Context of Manganese(III) Fluoride (B91410) Research
The first mention of Manganese(III) fluoride dates back to 1867, with its definitive synthesis being confirmed in 1900. researchgate.net Early research focused on its fundamental properties and synthesis. A common preparative method involves treating manganese(II) fluoride (MnF₂) with fluorine gas at elevated temperatures. wikipedia.orgwikiwand.com Another established route is the reaction of elemental fluorine with a manganese(II) halide at approximately 250°C. wikipedia.orgchemicalbook.com The hydrate (B1144303) form, MnF₃·3H₂O, can be obtained through the crystallization of MnF₃ from hydrofluoric acid. wikipedia.org Structural analysis has been a key area of historical research. In 1957, the crystal structure of MnF₃ was first described, and it has been subject to redetermination and correction over the years, with a significant correction in 2020. researchgate.netresearchgate.net The structure is characterized by a distorted octahedral coordination of the manganese atom, a consequence of the Jahn-Teller effect. wikipedia.org This distortion results in varying Mn-F bond distances of 1.79, 1.91, and 2.09 Å. wikipedia.orgwikiwand.com
Significance of this compound in Contemporary Chemistry
In contemporary chemistry, this compound is recognized for its versatility. It serves as a crucial fluorinating agent, facilitating the introduction of fluorine atoms into organic molecules. wikipedia.orgottokemi.com This process is vital for modifying the properties of biologically active compounds, such as enhancing their stability. The compound's utility extends to its role as a Lewis acid in organic synthesis, where it catalyzes various reactions to produce a range of organic compounds. ottokemi.comthermofisher.comchemicalbook.com Furthermore, its unique magnetic properties make it a valuable component in the development of advanced materials, including magnetic materials and ceramics. chemimpex.com
Overview of Key Research Domains for this compound
The application of this compound spans several key research domains:
Organic Synthesis: It is widely employed as a fluorinating agent for hydrocarbons, converting them into fluorocarbons. wikipedia.orgchemicalbook.comottokemi.com It also participates in C-H activation reactions, demonstrating high regioselectivity in complex substrates.
Materials Science: MnF₃ is utilized as a precursor for creating manganese-based materials. chemimpex.com Its magnetic characteristics are leveraged in the fabrication of high-performance magnetic materials. Research has also explored its use in coatings for medical implants, where it can enhance bioactivity and provide antibacterial properties.
Electrochemistry: The compound shows promise in electrochemical applications, such as in all-solid-state fluoride batteries, where it can act as an electrode material. rsc.org Its role in improving charge storage and energy efficiency in batteries and fuel cells is an active area of investigation. chemimpex.com
Inorganic Chemistry: MnF₃ serves as a starting material for the synthesis of other manganese compounds and coordination complexes. acs.orgsigmaaldrich.com For instance, it reacts with sodium fluoride to form sodium hexafluoromanganate(III) (Na₃MnF₆). wikipedia.orgsigmaaldrich.com It is also used in the synthesis of mixed-ligand fluoromanganate(III) complexes. researchgate.net
Data and Properties of this compound
The following tables provide a summary of the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | MnF₃ | chemicalbook.comshef.ac.uk |
| Molar Mass | 111.938 g/mol | wikipedia.org |
| Appearance | Purple-pink powder or crystals | wikipedia.orgottokemi.com |
| Density | 3.54 g/cm³ | wikipedia.orgsigmaaldrich.com |
| Melting Point | Decomposes at >600°C | chemicalbook.comshef.ac.uk |
| Solubility | Insoluble in organic solvents, reacts with water | chemicalbook.comfishersci.at |
| Crystal Structure | Monoclinic | wikipedia.orgchemicalbook.com |
| Space Group | C2/c or I2/a | researchgate.netchemicalbook.com |
Table 2: Structural Data of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Coordination Geometry | Distorted octahedral | wikipedia.org |
| Mn-F Bond Distances | 1.79 Å, 1.91 Å, 2.09 Å | wikipedia.orgwikiwand.com |
| Jahn-Teller Effect | Present, causing distortion | wikipedia.org |
Properties
CAS No. |
7783-53-1 |
|---|---|
Molecular Formula |
F3Mn |
Molecular Weight |
111.93325 g/mol |
IUPAC Name |
manganese(3+);trifluoride |
InChI |
InChI=1S/3FH.Mn/h3*1H;/q;;;+3/p-3 |
InChI Key |
SRVINXWCFNHIQZ-UHFFFAOYSA-K |
SMILES |
F[Mn](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Mn+3] |
Other CAS No. |
7783-53-1 |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparations of Manganese Iii Fluoride
High-Pressure/High-Temperature Synthesis Routes
High-pressure and high-temperature conditions can be employed to synthesize Manganese(III) fluoride (B91410), particularly through the decomposition of higher manganese fluorides.
Manganese(IV) fluoride (MnF₄) is known to be in a state of equilibrium with Manganese(III) fluoride and elemental fluorine. This equilibrium can be represented by the following equation:
MnF₄ ⇌ MnF₃ + ½ F₂ wikipedia.orgwikiwand.com
The decomposition of MnF₄ is influenced by temperature; an increase in temperature favors the formation of MnF₃. wikipedia.orgwikiwand.com For instance, MnF₄ can be heated to 380 °C to facilitate the release of fluorine gas, resulting in the formation of MnF₃, which can then be reused. wikipedia.org It is important to note that under certain conditions, the thermal decomposition of MnF₄ may also lead to the formation of Manganese(II) fluoride (MnF₂). researchgate.netresearchgate.net The specific decomposition product is dependent on the reaction conditions, such as pressure and the presence of fluorine gas.
| Precursor | Product | Temperature (°C) | Key Observation |
| Manganese(IV) Fluoride (MnF₄) | This compound (MnF₃) | 380 | Reforms MnF₃ upon release of fluorine gas. wikipedia.org |
| Manganese(IV) Fluoride (MnF₄) | Manganese(II) Fluoride (MnF₂) | >320 | Observed decomposition product in some studies. researchgate.net |
Direct Fluorination Techniques
Direct fluorination methods involve the treatment of manganese(II) compounds with elemental fluorine to yield this compound.
A common and straightforward method for the synthesis of MnF₃ is the direct fluorination of Manganese(II) fluoride (MnF₂). This reaction can be carried out by treating MnF₂ with fluorine gas. One approach involves conducting the reaction in anhydrous hydrogen fluoride (aHF) at room temperature, which yields pure MnF₃. researchgate.net
Alternatively, a two-step thermal process can be employed. In the first step, MnF₂ is allowed to react with F₂ at a temperature range of 50 to 250 °C. The resulting product is then further fluorinated in a second step at a higher temperature range of 250 to 450 °C.
This compound can also be prepared by the reaction of elemental fluorine with other manganese(II) halides at elevated temperatures. A general method involves the reaction at approximately 250 °C. A specific example is the fluorination of Manganese(II) iodide (MnI₂), which proceeds according to the following reaction:
2MnI₂(s) + 13F₂(g) → 2MnF₃(s) + 4IF₅(l)
This reaction provides a direct route to this compound from a different manganese(II) halide precursor.
| Reactant | Fluorinating Agent | Temperature (°C) | Solvent/Conditions |
| Manganese(II) Fluoride (MnF₂) | Fluorine (F₂) | Room Temperature | Anhydrous Hydrogen Fluoride (aHF) researchgate.net |
| Manganese(II) Fluoride (MnF₂) | Fluorine (F₂) | 50-250, then 250-450 | Two-step thermal process |
| Manganese(II) Halides (e.g., MnI₂) | Fluorine (F₂) | ~250 | Gaseous phase reaction |
Solution-Based Synthesis of Manganese(III) Fluoro Complexes
The synthesis of manganese(III) fluoro complexes in solution, particularly in aqueous media, presents a challenge due to the tendency of the Mn(III) ion to disproportionate. However, the presence of fluoride ions can stabilize the +3 oxidation state, allowing for the formation of various fluoro complexes.
The stabilization of manganese(III) in aqueous solutions by fluoride ions has been demonstrated through the synthesis of mixed-ligand fluoromanganate(III) complexes. researchgate.netorientjchem.org These syntheses often start with a manganese precursor in a higher or lower oxidation state, which is then converted to Mn(III) in the presence of fluoride ions and other ligands.
For example, new mixed-ligand fluoromanganate(III) complexes with the general formula A₂[MnF₄(L)] (where A is an alkali metal cation like K, and L is a co-ligand such as citric acid or tartaric acid) have been synthesized from an aqueous medium. researchgate.net The synthesis involves the reaction of Potassium permanganate (B83412) (KMnO₄) with 40% hydrofluoric acid (HF) and the corresponding ancillary ligand. researchgate.net
Another approach utilizes freshly prepared hydrous manganese oxide (MnO(OH)) as the manganese source. This is reacted with 40% HF and nitrogen-donor co-ligands like pyridine, ethylene (B1197577) diamine, or imidazole (B134444) to form molecular mixed-ligand fluoro complexes of manganese(III). orientjchem.orgresearchgate.net Similarly, reactions involving MnO(OH), HF, and biogenic co-ligands such as aspartic acid or glutamic acid have been successful. indianchemicalsociety.com
| Manganese Source | Fluoride Source | Co-ligand Examples | Resulting Complex Type |
| Potassium permanganate (KMnO₄) | 40% Hydrofluoric Acid (HF) | Citric acid, Tartaric acid | A₂[MnF₄(L)] researchgate.net |
| Hydrous manganese oxide (MnO(OH)) | 40% Hydrofluoric Acid (HF) | Pyridine, Ethylene diamine, Imidazole | Molecular mixed-ligand fluoro complexes orientjchem.orgresearchgate.net |
| Hydrous manganese oxide (MnO(OH)) | 40% Hydrofluoric Acid (HF) | Aspartic acid, Glutamic acid | Mixed-ligand fluoro complexes indianchemicalsociety.com |
Synthesis of Mixed-Ligand Fluoromanganate(III) Complexes
The stabilization of the manganese(III) oxidation state in aqueous solutions is a significant challenge due to its tendency to disproportionate. However, the presence of fluoride ions has been shown to have a pronounced stabilizing effect, enabling the synthesis of various mixed-ligand fluoromanganate(III) complexes from aqueous media. niscpr.res.inresearchgate.net These syntheses typically involve the reaction of a manganese(III) source, such as freshly prepared manganese(III) oxyhydroxide (MnO(OH)), or the reduction of potassium permanganate (KMnO4), with hydrofluoric acid (HF) and a secondary ligand. niscpr.res.inresearchgate.netorientjchem.org
A general approach involves dissolving MnO(OH) in 40% HF, followed by the addition of the co-ligand. niscpr.res.inindianchemicalsociety.com The resulting complexes are often precipitated by the addition of a less polar solvent like acetone. niscpr.res.in This methodology has been successfully applied to incorporate a variety of co-ligands, including amino acids, hydroxy-carboxylic acids, and nitrogen-containing heterocycles.
For instance, mixed-ligand fluoromanganate(III) complexes with amino acids such as alanine (B10760859) and valine have been synthesized, yielding pink, micro-crystalline products with the general formula A[MnL₂F₄]·3H₂O, where 'A' can be Na⁺, K⁺, or NH₄⁺, and 'L' represents the amino acid. niscpr.res.in Similarly, using hydroxy-carboxylic acids like citric acid and tartaric acid as ancillary ligands results in complexes of the type A₂[MnF₄(L)]. researchgate.net Nitrogen donor ligands like pyridine, ethylene diamine, and imidazole have also been incorporated to form stable molecular mixed-ligand fluoro complexes of manganese(III). orientjchem.org
These compounds are generally stable when kept dry and are often insoluble in common organic solvents. researchgate.netindianchemicalsociety.com Spectroscopic and magnetic studies indicate that these complexes typically possess a distorted octahedral geometry, consistent with the high-spin d⁴ electronic configuration of the Mn(III) ion. niscpr.res.inresearchgate.netorientjchem.org
Table 1: Examples of Synthesized Mixed-Ligand Fluoromanganate(III) Complexes
| Complex Formula | Co-Ligand | Manganese Source | Key Characteristics |
|---|---|---|---|
| A[Mn(alanine)₂F₄]·3H₂O | Alanine | MnO(OH) | Pink micro-crystalline solid, distorted octahedral structure. niscpr.res.in |
| A[Mn(valine)₂F₄]·3H₂O | Valine | MnO(OH) | Pink micro-crystalline solid, distorted octahedral structure. niscpr.res.in |
| K₂[MnF₄(citric acid)] | Citric Acid | KMnO₄ | Stable in the absence of moisture, insoluble in common organic solvents. researchgate.net |
| K₂[MnF₄(tartaric acid)] | Tartaric Acid | KMnO₄ | Stable in the absence of moisture, insoluble in common organic solvents. researchgate.net |
| [MnF₃(pyridine)(H₂O)] | Pyridine | MnO(OH) | Stable molecular complex, distorted octahedral geometry. orientjchem.org |
| [MnF₃(en)(H₂O)] | Ethylene diamine | MnO(OH) | Stable molecular complex, distorted octahedral geometry. orientjchem.org |
Organometallic Approaches to this compound Complexes
Organometallic routes provide sophisticated methods for the synthesis of specific this compound complexes, particularly those containing direct manganese-carbon bonds. These approaches often involve carefully designed ligand scaffolds and specific fluorinating agents, enabling the formation of complexes that are otherwise difficult to access.
α-Fluorine Elimination Pathways
A notable organometallic pathway to this compound complexes involves α-fluorine elimination from a manganese-perfluoroalkyl intermediate. This process has been demonstrated in the synthesis of cyclometalated monoaryl Mn(III) fluoro complexes. nii.ac.jpresearchgate.netcolab.ws The reaction sequence is initiated by the transmetalation of an aryl group from a manganese(III)-aryl precursor to a trifluoromethyl source, such as the bis(trifluoromethyl)zinc reagent, Zn(CF₃)₂(DMPU)₂. nii.ac.jp
This initial step is followed by an α-fluorine elimination from the newly formed manganese-trifluoromethyl species. This elimination event is crucial as it generates the fluoride ligand that subsequently coordinates to the manganese center, yielding the final Mn(III)-fluoro complex. nii.ac.jpcitedrive.com A significant consequence of this pathway is the concurrent generation of difluorocarbene (:CF₂), a highly reactive intermediate. The formation of difluorocarbene has been confirmed through trapping experiments with alkenes. nii.ac.jpresearchgate.net This facile generation of difluorocarbene from the Mn(III) intermediate suggests potential applications for these manganese complexes in carbene transfer reactions. nii.ac.jpcolab.ws
Cyclometalated Monoaryl Manganese(III) Fluoro Complex Formation
The synthesis of stable, cyclometalated monoaryl manganese(III) fluoro complexes has been successfully achieved utilizing the α-fluorine elimination strategy under mild conditions. nii.ac.jpresearchgate.net In a typical synthesis, a cyclometalated Mn(III)-aryl bromide complex, supported by a pyridinophane ligand, is treated with a bis(trifluoromethyl)zinc reagent. nii.ac.jp
The reaction proceeds via an initial transmetalation, followed by the key α-fluorine elimination step to form the desired Mn(III)-fluoro complex. nii.ac.jpcolab.ws The resulting product is a bimetallic complex where a fluoride atom acts as a bridging ligand between the manganese and zinc atoms. nii.ac.jp X-ray crystallography has revealed a distorted octahedral geometry around the manganese atom, which is coordinated to three nitrogen donors from the pyridinophane ligand, the aryl ligand, and two fluoride ligands (one terminal and one bridging). nii.ac.jp This synthetic route is significant as conventional methods using silver(I) fluoride (AgF) as the fluoride source failed to produce the desired complex. nii.ac.jp
Table 2: Key Reaction in the Formation of a Cyclometalated Mn(III) Fluoro Complex
| Reactant 1 | Reactant 2 | Key Process | Product |
|---|---|---|---|
| Cyclometalated Mn(III)-aryl bromide complex | Bis(trifluoromethyl)zinc reagent, Zn(CF₃)₂(DMPU)₂ | Transmetalation followed by α-fluorine elimination | Bimetallic cyclometalated monoaryl Mn(III)-Zn fluoro complex. nii.ac.jpresearchgate.net |
Nanostructured Manganese Fluoride Synthesis
The synthesis of nanostructured manganese fluoride materials has attracted interest due to their unique properties compared to their bulk counterparts, which are advantageous for applications in areas like battery technology. bohrium.comnanorh.com Various methods have been developed to control the size, morphology, and crystalline phase of these nanomaterials.
One effective approach is the one-step solvothermal synthesis of manganese(II) fluoride (MnF₂) nanocrystals. bohrium.com This method utilizes an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), as the fluorine source and manganese(II) acetate (B1210297) tetrahydrate as the manganese source. By carefully controlling reaction parameters such as time, temperature, and reactant concentrations, it is possible to obtain pure phase tetragonal MnF₂ with uniformly distributed nanocrystals ranging from 100 to 300 nm in size. bohrium.com
Another versatile technique for creating nanostructured manganese fluoride is microwave-assisted synthesis. This rapid method uses binary mixtures of ethylene glycol and a fluorine-containing imidazolium-based ionic liquid to produce high-quality MnF₂ nanoparticles within minutes, without the need for surfactants or stabilizers. acs.org The morphology and crystalline phase of the resulting nanoparticles can be controlled by adjusting the volume ratio of the ionic liquid in the mixture and the alkyl chain length of the imidazolium (B1220033) cation. acs.org
A different strategy involves a two-step protocol to fabricate self-assembled cubic structures of manganese fluoride. bohrium.com In the first step, ammonium (B1175870) manganese fluoride (NH₄MnF₃) self-assembled cubic structures are formed through a simple liquid-phase reaction using a structure-directing agent. In the second step, these precursor cubes are transformed into manganese fluoride (a mixture of MnF₂/MnF₃) via calcination at 350 °C in a pure fluorine gas environment, while preserving the cubic morphology. bohrium.com
Table 3: Synthesis Methods for Nanostructured Manganese Fluoride
| Synthesis Method | Precursors | Key Features | Resulting Nanostructure |
|---|---|---|---|
| Solvothermal | Manganese(II) acetate, Ionic liquid (BmimBF₄) | One-step process, control over crystal size. bohrium.com | Uniformly distributed MnF₂ nanocrystals (100–300 nm). bohrium.com |
| Microwave-Assisted | Manganese source, Ionic liquid-ethylene glycol mixture | Rapid synthesis (minutes), surfactant-free. acs.org | High-quality MnF₂ nanoparticles with controllable phase and morphology. acs.org |
| Two-Step Calcination | NH₄MnF₃ cubic structures | Preservation of morphology during thermal transformation. bohrium.com | Self-assembled MnF₂/MnF₃ cubic structures. bohrium.com |
Structural Elucidation and Crystallographic Investigations of Manganese Iii Fluoride
Single Crystal X-ray Diffraction Studies of Manganese(III) Fluoride (B91410)
The precise determination of the crystal structure of manganese(III) fluoride (MnF₃) has been a subject of scientific inquiry, leading to reinvestigations that have refined our understanding of its solid-state arrangement. These studies are crucial for correlating its structure with its chemical and physical properties.
Initial crystallographic studies of this compound reported a monoclinic C2/c space group with a relatively large unit cell. researchgate.net However, a more recent reinvestigation using single-crystal X-ray diffraction on ruby red crystals of MnF₃, synthesized via a high-pressure/high-temperature method from MnF₄, has provided a corrected crystal structure. researchgate.net This study established that MnF₃ crystallizes in the monoclinic space group I2/a (No. 15), with a significantly smaller unit cell volume. researchgate.net The refined structure is related to the VF₃ structure-type through a direct group-subgroup transition. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Reported Value researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a (No. 15) |
| a (Å) | 5.4964(11) |
| b (Å) | 5.0084(10) |
| c (Å) | 7.2411(14) |
| β (°) | 93.00(3) |
| Volume (ų) | 199.06(7) |
| Z | 4 |
In the solid state, this distortion manifests as a pronounced elongation of the MnF₆ octahedra. acs.orgwikipedia.org The crystal structure of MnF₃ reveals a distorted octahedral coordination around the manganese center, with pairs of Mn-F bonds having distinct lengths of 1.79 Å, 1.91 Å, and 2.09 Å. wikipedia.org This tetragonal elongation confirms the strong influence of the Jahn-Teller effect on the crystal packing and symmetry. acs.org Gas-phase electron diffraction analysis combined with quantum chemical calculations has also provided direct evidence of a Jahn-Teller distortion in the free MnF₃ molecule, which adopts a planar C₂ᵥ symmetry with two longer and one shorter Mn-F bond. acs.org
Structural Characterization of Mixed-Valent Manganese(II/III) Fluorides
Research into the manganese-fluorine system has led to the synthesis and structural characterization of binary mixed-valent fluorides containing both Mn(II) and Mn(III) centers. Single crystals of Mn₂F₅ and Mn₃F₈ have been obtained through high-pressure/high-temperature methods. acs.orgnih.gov
Manganese(II,III) Fluoride (Mn₂F₅): This compound crystallizes in the monoclinic space group C2/c (No. 15) and is isotypic to CaCrF₅. acs.orgnih.govresearchgate.net The structure was determined at 173 K. acs.orgnih.gov
Manganese(II,III) Fluoride (Mn₃F₈): This compound represents a new structure type, crystallizing in the monoclinic space group P2₁ (No. 4). acs.orgnih.gov Its structure was determined at 183 K. acs.orgnih.gov The assignment of the distinct oxidation states of the manganese atoms in both compounds was supported by crystal-chemical reasoning and computational calculations. acs.orgnih.gov
Table 2: Crystallographic Data for Mixed-Valent Manganese(II/III) Fluorides
| Compound | Mn₂F₅ acs.orgnih.gov | Mn₃F₈ acs.orgnih.gov |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c (No. 15) | P2₁ (No. 4) |
| a (Å) | 8.7078(8) | 5.5253(2) |
| b (Å) | 6.1473(6) | 4.8786(2) |
| c (Å) | 7.7817(7) | 9.9124(4) |
| β (°) | 117.41(1) | 92.608(2) |
| Volume (ų) | 369.80(6) | 266.92(2) |
| Z | 4 | 2 |
Crystallography of this compound Complexes and Clusters
Fluoride ions can act as bridging ligands to form polynuclear manganese(III) complexes. A bimetallic complex has been synthesized where a single fluoride ion bridges a manganese(III) center and a zinc atom. nii.ac.jp In this complex, the Mn(III) atom exhibits a distorted octahedral geometry, with the bridging Mn-F bond distance (1.9645(12) Å) being slightly longer than the terminal Mn-F bond distance (1.9125(13) Å). nii.ac.jp
Furthermore, amine-templated manganese fluoride sulfates have been synthesized, which feature butterfly-shaped tetrameric manganese clusters. acs.org In one such compound, {[((CH₃)₂NH₂)₄(C₃H₅N₂)₃][Mn₄(SO₄)₆F₃]·2(H₂O)}ₙ, the tetrameric clusters are connected by μ₂-F bridges, which in turn are linked by coordinated sulfate groups to form a helical chain. acs.org
Manganese(III) complexes with salen-type [salen = N,N'-bis(salicylidene)ethylenediamine] and related Schiff base ligands have been extensively studied. The crystallography of these complexes often reveals a distorted octahedral or square-pyramidal geometry around the Mn(III) center. tandfonline.comtandfonline.comrsc.org
For instance, the complex [Mn(salen)(SCN)(CH₃OH)]·CH₃CN crystallizes in the monoclinic P2(1)/c space group. tandfonline.comtandfonline.com The Mn(III) ion is in a distorted octahedral environment, with the salen ligand's two nitrogen and two oxygen atoms occupying the equatorial plane. The axial positions are occupied by the nitrogen atom of the thiocyanate (SCN⁻) ligand and the oxygen atom of a methanol molecule. tandfonline.com Similarly, mononuclear Mn(III)-salen complexes with acetate (B1210297), a carboxylate ligand, have been characterized, showing an octahedral environment where the axial sites are occupied by a neutral N-donor ligand and an acetato oxygen atom. researchgate.net The Jahn-Teller axis in these types of complexes is typically elongated along the axial ligands. core.ac.uk
Impact of Fluoride Ions on Manganese Citrate Structures
The introduction of fluoride ions into the synthesis of manganese citrates has a significant structure-directing effect, leading to the formation of novel crystalline structures. mdpi.comnih.govdntb.gov.ua Research involving the synthesis of manganese citrates in both the presence and absence of fluoride ions demonstrated that adding hydrofluoric acid (HF) or sodium fluoride (NaF) resulted in the creation of new, layered manganese citrate compounds. mdpi.comnih.govdntb.gov.ua
Spectroscopic Analysis of this compound
Infrared and Raman Spectroscopy
Vibrational spectroscopy provides critical insights into the structure of this compound. Quantum chemical calculations have been employed to assign the bands observed in the vibrational spectra of MnF₃. researchgate.net The Raman spectrum of MnF₃ features a number of characteristic bands, with a particularly intense peak observed at 511 cm⁻¹. researchgate.net The presence of impurities, such as Manganese(II) fluoride (MnF₂), can also be identified using Raman spectroscopy, as MnF₂ exhibits distinct bands at 247, 341, and 476 cm⁻¹. researchgate.net Both Infrared (IR) and Raman spectroscopy are effective techniques for identifying Mn-F vibrational modes and detecting the presence of other manganese fluoride species. researchgate.netacs.org
The table below summarizes key vibrational bands for this compound based on experimental and calculated data.
| Vibrational Mode | Observed Raman Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) |
| A_g | 609 | 610 |
| B_g | 569 | 572 |
| A_g | 511 | 512 |
| B_g | 480 | 481 |
| A_g | 389 | 389 |
| A_g | 321 | 322 |
| B_g | 288 | 290 |
| A_g | 243 | 245 |
| B_g | 208 | 209 |
| A_g | 165 | 166 |
| B_g | 148 | 149 |
| A_g | 100 | 102 |
Data sourced from quantum chemical calculations and experimental Raman spectra. researchgate.net
Electronic Spectral Studies
Electronic spectroscopy, particularly soft X-ray absorption spectroscopy (XAS), is a powerful tool for probing the electronic structure of this compound. arxiv.org Systematic studies of the Mn L-edges and F K-edges provide a clear fingerprint of the manganese valence and spin states. arxiv.org
The Mn L-edge XAS spectra are characteristic of the Mn³⁺ oxidation state. arxiv.orgrsc.org In comparative studies, the F K-edge spectra of fluorides exhibit much sharper features than the O K-edge spectra of oxides, a difference attributed to the more ionic character of the metal-fluoride bond, which leads to more atomic-like, sharp spectral features. arxiv.org For MnF₃, the sharpness of the F K-edge pre-edge features allows for the clear definition of three distinct peaks. arxiv.org A significant energy shift of 5.2 eV is observed between the leading edges of the F K-edge spectra for MnF₃ and MnF₂, which is attributed to the spin exchange stabilization in the half-filled 3d system of Mn²⁺. arxiv.org
Theoretical and Computational Chemistry Studies on Manganese Iii Fluoride Systems
Quantum Chemical Calculations on Molecular Manganese Fluorides
High-level quantum chemical calculations have been instrumental in accurately predicting the geometric and electronic properties of manganese fluorides. These ab initio methods offer a detailed understanding of the fundamental interactions governing these molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of manganese(III) complexes. scienceopen.comnih.govuit.no DFT calculations have been successfully applied to study the Jahn-Teller distortion in high-spin d⁴ pseudo-octahedral manganese(III) complexes. uit.no For instance, in tris(trifluoroacetylacetonato)-manganese(III), DFT calculations have shown that different elongation and compression Jahn-Teller geometries are possible in the gas phase, free from crystal packing effects. scienceopen.comnih.gov The choice of density functional approximation (DFA) can influence the predicted type of Jahn-Teller distortion. uit.no
DFT has also been employed to explore the mechanism of manganese-catalyzed fluorination reactions. researchgate.netrsc.org These studies provide insights into the formation of intermediates and the energetics of different reaction pathways. rsc.org For example, in manganese-porphyrin catalyzed C-H fluorination, DFT calculations have been used to understand the ground spin state of the manganese-porphyrin intermediates and to compute reaction energies along the catalytic cycle. chemrxiv.org
Furthermore, DFT is utilized to calculate various properties of manganese complexes. In a study of a dinuclear manganese complex, DFT was used to compute the exchange coupling constant. dntb.gov.ua DFT calculations have also been used to obtain the optimized geometries and electronic structures of various manganese(III) isomers. scienceopen.comnih.gov
Table 1: Selected DFT Functionals Used in the Study of Manganese(III) Complexes
| Functional | Type | Key Applications in Mn(III) Studies |
| B3LYP | Hybrid | Geometry optimization, electronic structure, reaction mechanisms scienceopen.comuit.nochemrxiv.org |
| OLYP | GGA | Investigating Jahn-Teller distortion uit.no |
| M06 | Hybrid Meta-GGA | Studying Jahn-Teller distortion uit.no |
| PW6B95D3 | Hybrid Meta-GGA | Analyzing Jahn-Teller distortion uit.no |
| MN15 | Hybrid Meta-GGA | Investigating Jahn-Teller distortion uit.no |
| PBE0 | Hybrid | Reproducing experimental hydricity nih.gov |
This table is generated based on data from various computational studies on manganese(III) complexes.
Coupled Cluster theory, particularly the CCSD(T) method which includes single and double excitations with a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy in computing molecular energies. pleiades.onlinegoogle.com This method has been applied to analyze the properties of the MnF₃ molecule. pleiades.online
A study utilizing the CCSD(T) method with extrapolation to the complete basis set limit has provided a detailed analysis of the properties of MnF₃. The key findings from this high-level computational study include:
Determination of low-lying electronic states: The relative energies of the ground and excited electronic states were calculated. pleiades.online
Investigation of the Jahn-Teller effect: The study investigated the Jahn-Teller effect in the ground electronic state of the MnF₃ molecule. pleiades.online
Accurate prediction of molecular properties: Geometric parameters, atomization enthalpies, and vibrational frequencies were determined with high accuracy. pleiades.online
The computational cost of CCSD(T) calculations is significantly high, scaling with the sixth power of the molecular size, which can limit its application to larger systems. q-chem.com However, for smaller molecules like MnF₃, it provides benchmark results that can be used to validate more computationally efficient methods like DFT. pleiades.onlinenih.gov
Table 2: Comparison of Computational Methods for Manganese Fluorides
| Method | Scaling | Key Strengths | Limitations |
| DFT | N³-N⁴ | Good balance of accuracy and computational cost; suitable for larger systems. | Accuracy depends on the choice of the exchange-correlation functional. |
| CCSD(T) | N⁶-N⁷ | High accuracy ("gold standard"); reliable for energetics and molecular properties. | Computationally expensive; limited to smaller systems. q-chem.com |
This table provides a general comparison of the computational methods discussed.
Electronic Structure Analysis of Manganese(III) Complexes
The electronic structure of manganese(III) complexes is of fundamental importance as it governs their magnetic, spectroscopic, and reactive properties. researchgate.netucd.ie Manganese(III) has a d⁴ electron configuration, which can lead to different spin states (high-spin S=2 or low-spin S=1) depending on the ligand field environment. ucd.ie
Computational studies have been crucial in elucidating the electronic structure of these complexes. For instance, in manganese(III) porphyrins, the interaction between the manganese center and the porphyrin ligand has been a subject of extensive study. researchgate.net These studies have revealed a partial charge build-up on the metal center due to the labile Mn-X bond (where X is a halogen). researchgate.net
The electronic configuration of high-spin Mn(III) in an octahedral field is (t₂g)³(eg)¹, which is subject to Jahn-Teller distortion. scienceopen.comuit.no This distortion lifts the degeneracy of the eg orbitals, leading to either an elongated or compressed octahedral geometry. scienceopen.com DFT calculations have been instrumental in determining the preferred geometry and the resulting electronic ground state. scienceopen.comuit.no
Resonant Inelastic X-ray Scattering (RIXS) is an experimental technique that, when combined with theoretical modeling, provides detailed information about the electronic structure of manganese complexes. nih.gov While not directly focused on MnF₃, studies on various manganese oxides and coordination complexes have shown that the spectral features are sensitive to the Mn spin state and can be understood within a ligand field multiplet model. nih.gov
Mechanistic Insights from Computational Studies
Computational chemistry provides a powerful lens through which to view the intricate mechanisms of chemical reactions involving manganese(III) fluoride (B91410) and related complexes. researchgate.netrsc.org These studies can map out potential energy surfaces, identify transition states, and elucidate the roles of various intermediates.
In the context of fluorination reactions, computational studies have been pivotal in understanding the mechanism of C-H bond activation and C-F bond formation catalyzed by manganese complexes. chemrxiv.orgacs.orgacs.org For example, in manganese-porphyrin catalyzed aliphatic C-H isocyanation, DFT calculations have shown that the reaction proceeds through a diradical intermediate complex formed by a H-abstraction process. rsc.org The competition between different axial ligands rebounding to the substrate-derived radical determines the final product distribution. rsc.org
Similarly, in alkane fluorination catalyzed by manganese porphyrins, a combination of kinetic, spectroscopic, and theoretical studies has provided evidence for a 6-coordinated Mn(IV) complex as the active species responsible for selective fluorination via Hydrogen Atom Transfer. acs.orgacs.org These computational insights are crucial for the rational design of more efficient and selective catalysts.
Zero-Field-Splitting Parameters and Exchange Coupling Strength Computations
The magnetic properties of manganese(III) complexes are of significant interest, and computational methods play a key role in their characterization. Two important parameters that describe these properties are the zero-field splitting (ZFS) and the exchange coupling constant.
The ZFS arises from the removal of the degeneracy of the spin sublevels in the absence of an external magnetic field. libretexts.org For a high-spin Mn(III) ion (S=2), the ZFS is described by the axial (D) and rhombic (E) parameters. researchgate.net The sign and magnitude of these parameters can be determined from Electron Paramagnetic Resonance (EPR) spectroscopy and can also be calculated using quantum chemical methods. researchgate.netresearchgate.net For instance, in a study of Mn(III) complexes, the negative sign of the D value, as determined by EPR, confirmed the expected elongation distortion. researchgate.net
The exchange coupling constant (J) quantifies the magnetic interaction between two or more metal centers in a polynuclear complex. doi.orgaps.orgkit.edu A positive J value indicates a ferromagnetic interaction (parallel spin alignment), while a negative value signifies an antiferromagnetic interaction (antiparallel spin alignment). aps.org DFT calculations, often using the broken-symmetry approach, are a common method for computing J values. kit.edu For MnF₃, which exhibits an antiferromagnetic spin order, the exchange coupling constant between nearest neighbors has been estimated from experimental data and can be further investigated with computational models. doi.org
Magnetic Phenomena and Properties of Manganese Iii Fluoride and Its Derivatives
Antiferromagnetic and Ferromagnetic Ordering in Manganese(III) Fluorides
Manganese(III) fluoride (B91410) (MnF3) itself exhibits A-type antiferromagnetic (AFM) ordering at temperatures below its Néel temperature (TN) of 43 K. doi.org In this structure, the magnetic moments of the Mn(III) ions are aligned ferromagnetically within the ab-planes and antiferromagnetically between adjacent planes. The magnetic properties of MnF3 are well-described by the indirect exchange interactions predicted for its crystal structure. doi.org
In various derivatives, the nature of the magnetic ordering can be tuned. For instance, in a series of alkali metal manganese(III) fluorophosphates, several compounds display long-range antiferromagnetic ordering at low temperatures. rsc.org Specifically, K2Mn(PO3F)F3 and Rb2Mn(PO3F)F3, which feature one-dimensional S=2 spin chain structures, exhibit AFM ordering. rsc.org Another derivative, CsMn(PO3F)F2, which has a zigzag S=2 spin chain, shows canted antiferromagnetic ordering at 16.5 K. rsc.org Similarly, a series of fluoride selenates, A2Mn(SeO4)F3 (where A = K, Rb, Cs), which are composed of one-dimensional spin chains of Mn3+, also demonstrate canting antiferromagnetic behaviors. acs.org
While antiferromagnetism is predominant, ferromagnetic interactions can also be observed. The long-range ferromagnetism of manganese spins is often mediated by an antiferromagnetic exchange between the localized d-states of manganese and the delocalized p-states of neighboring atoms. researchgate.net
Magnetic Anisotropy of Manganese(III)
A key feature influencing the magnetic properties of manganese(III) compounds is the strong magnetic anisotropy imposed by the Jahn-Teller effect. acs.org The high-spin d4 configuration of Mn(III) in an octahedral environment leads to a distortion of the coordination sphere, which in turn results in significant zero-field splitting (ZFS). doi.orgacs.org This splitting is characterized by the axial (D) and rhombic (E) ZFS parameters.
Theoretical studies on three-coordinate Mn(III) complexes have revealed the potential for exceptionally high magnetic anisotropy. For example, ab initio calculations on [Mn{N(SiMe3)2}3] predicted a record-high axial ZFS parameter (D) of -64 cm-1, indicating a strong easy-axis type of anisotropy. chemrxiv.org In fluoride-containing systems, this anisotropy is also prominent. In a dinuclear manganese(III) complex with a single linear fluoride bridge, the single-ion D value was determined to be -4.0(1) cm-1. bohrium.comnih.govdtu.dk The magnetic anisotropy in MnF3 is significant enough to create an energy gap of approximately 30 K in the spin-wave spectrum. doi.org
Table 1: Zero-Field Splitting Parameters for Selected Mn(III) Compounds | Compound | D (cm-1) | |E| (cm-1) | Reference | |---|---|---|---| | [Mn{N(SiMe3)2}3] | -64 | 0.0003 (E/D) | chemrxiv.org | | MnIII2(μ-F)F4(Me3tacn)2 | -4.0(1) | ~0.04 | bohrium.comnih.govdtu.dk |
Magnetic Exchange Interactions in Fluoride-Bridged Systems
The fluoride ion can act as a bridging ligand, mediating magnetic exchange interactions between Mn(III) centers. The nature and strength of this interaction are highly dependent on the structural arrangement of the bridging system.
The magnetic interaction through a single, unsupported, and perfectly linear fluoride bridge has been studied in detail in the dinuclear complex MnIII2(μ-F)F4(Me3tacn)2. acs.orgbohrium.comnih.gov In this compound, the fluoride ion bridges the two Mn(III) centers. Experimental techniques, including inelastic neutron scattering, have unambiguously determined the presence of a moderate antiferromagnetic exchange interaction. bohrium.comnih.govdtu.dk The exchange coupling constant (J) was found to be 33.0(2) cm-1 (defined by the Hamiltonian Ĥ = JŜ1·Ŝ2). bohrium.comnih.govdtu.dk This interaction is an order of magnitude smaller than that observed in comparable systems with linear oxide bridges but is similar in magnitude to interactions mediated by cyanide bridges. acs.orgnih.gov
Manganese(III) fluoride and its derivatives can form one-dimensional polymeric chains where fluoride ions bridge the metal centers. The magnetic properties of these chains are complex due to the strong magnetic anisotropy of the Mn(III) ion. acs.org Examples include compounds of the A2MnF5·H2O and AMnF4 types. worldscientific.com
In alkali metal manganese(III) fluorophosphates like K2Mn(PO3F)F3 and Rb2Mn(PO3F)F3, the structure consists of S=2 uniform chains formed by corner-sharing MnO2F4 octahedra. rsc.org These compounds exhibit antiferromagnetic long-range ordering with intrachain exchange couplings (Jintra/kB) of -12.1(1) K and -8.1(2) K, respectively. rsc.org Another example, CsMn(PO3F)F2, contains a zigzag S=2 spin chain and displays behavior characteristic of an alternating S=2 one-dimensional chain. rsc.org Similarly, the fluoride selenates A2Mn(SeO4)F3 (A = K, Rb, Cs) are composed of one-dimensional spin chains of Mn3+ with different Mn-F-Mn bridges, leading to canting antiferromagnetic behaviors. acs.org
The use of certain anions, such as monofluorophosphate (PO3F)2-, can promote the formation of low-dimensional spin structures in this compound systems. rsc.org These anions can act as "chemical scissors," isolating magnetic chains or clusters. rsc.org
In a series of alkali metal manganese(III) fluorophosphates, various low-dimensional S=2 spin structures have been synthesized. rsc.org For instance, Rb3Mn3(PO3F)2(PO4)F5 contains weakly coupled S=2 spin trimers within a three-dimensional framework. This compound exhibits complex magnetic behavior with three successive magnetic transitions due to weak antiferromagnetic coupling between the trimers. rsc.org
Table 2: Magnetic Properties of Mn(III) Fluorophosphates with Low-Dimensional Structures
| Compound | Magnetic Structure | Intrachain Exchange (Jintra/kB) | Ordering Temperature (TN) | Magnetic Behavior | Reference |
|---|---|---|---|---|---|
| K2Mn(PO3F)F3 | S=2 Uniform Chain | -12.1(1) K | Low Temperature | AFM Long-Range Order | rsc.org |
| Rb2Mn(PO3F)F3 | S=2 Uniform Chain | -8.1(2) K | Low Temperature | AFM Long-Range Order | rsc.org |
| CsMn(PO3F)F2 | Alternating S=2 1D Chain | - | 16.5 K | Canted AFM Ordering | rsc.org |
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) spectroscopy is a powerful technique for probing the electronic structure and magnetic parameters of manganese(III) compounds. It is particularly useful for accurately determining the zero-field splitting parameters (D and E).
In the study of the linearly bridged dinuclear complex MnIII2(μ-F)F4(Me3tacn)2, HFEPR measurements supported the values of the exchange coupling and ZFS parameters obtained from other methods. bohrium.comnih.govdtu.dk Specifically, HFEPR was able to resolve the rhombic ZFS parameter, yielding a value of |E| ≈ 0.04 cm-1. bohrium.comnih.govdtu.dk The combined use of HFEPR with techniques like inelastic neutron scattering and magnetometry allows for a precise determination of the electronic ground and low-lying excited states in these fluoride-bridged manganese(III) systems. acs.org
Table of Compounds
| Compound Name | Formula |
|---|---|
| This compound | MnF3 |
| Potassium tetrafluoromanganate(III) citratomanganate(III) | K2[MnF4(C6H5O7)] |
| Potassium tetrafluoromanganate(III) tartratomanganate(III) | K2[MnF4(C4H4O6)] |
| Potassium bis(fluorophosphato)manganate(III) trifluoride | K2Mn(PO3F)F3 |
| Rubidium bis(fluorophosphato)manganate(III) trifluoride | Rb2Mn(PO3F)F3 |
| Rubidium bis(manganese(III)) fluorophosphato(phosphate)trifluoride | Rb2Mn2(PO3F)(PO4)F3 |
| Trirubidium tris(manganese(III)) bis(fluorophosphato)phosphatepentafluoride | Rb3Mn3(PO3F)2(PO4)F5 |
| Cesium manganese(III) fluorophosphatodifluoride | CsMn(PO3F)F2 |
| Potassium bis(manganese(III)) selenate (B1209512) trifluoride | K2Mn(SeO4)F3 |
| Rubidium bis(manganese(III)) selenate trifluoride | Rb2Mn(SeO4)F3 |
| Cesium bis(manganese(III)) selenate trifluoride | Cs2Mn(SeO4)F3 |
| [Tris{bis(trimethylsilyl)amido}manganese(III)] | [Mn{N(SiMe3)2}3] |
Magnetometry and Inelastic Neutron Scattering
Magnetometry and inelastic neutron scattering are powerful techniques to probe the magnetic structure and dynamics of materials. However, a thorough review of scientific databases reveals a significant scarcity of specific experimental data for this compound using these methods.
In principle, magnetometry measurements, such as those performed with a SQUID (Superconducting Quantum Interference Device) magnetometer, would be crucial in determining the bulk magnetic properties of MnF₃, including its magnetic ordering temperature (Néel or Curie temperature) and the nature of its magnetic ground state (e.g., antiferromagnetic, ferromagnetic, or more complex arrangements).
Inelastic neutron scattering (INS) would provide even more detailed insights at the microscopic level. This technique can map out the spin wave dispersions, which are collective excitations of the ordered magnetic moments. The analysis of these dispersions allows for the quantification of the exchange interactions between the magnetic Mn(III) ions. Despite the potential of these techniques, specific studies applying them to MnF₃ are not readily found.
For context, INS has been effectively used to study other manganese-containing materials. For instance, in complex manganese oxides and fluorides, INS has been instrumental in elucidating the magnetic exchange pathways and the nature of magnetic ordering. The absence of such data for MnF₃ represents a significant gap in the understanding of its magnetic properties.
Theoretical studies based on density functional theory (DFT) could offer predictions of the magnetic structure and properties of MnF₃, which could then be verified by future experimental work. Such calculations could predict the preferred magnetic ordering and estimate the strength of the magnetic exchange interactions.
Temperature-Dependent Magnetic Susceptibility Measurements
Temperature-dependent magnetic susceptibility measurements are fundamental in characterizing the magnetic behavior of a material. For this compound, the available data is sparse.
The primary Mn(III) ion in an octahedral environment, as is the case in MnF₃, is a high-spin d⁴ ion. This electronic configuration leads to a net magnetic moment. The temperature dependence of the magnetic susceptibility (χ) of a paramagnetic material typically follows the Curie-Weiss law:
χ = C / (T - θ)
where C is the Curie constant, T is the temperature, and θ is the Weiss constant, which provides information about the nature and strength of the magnetic interactions. A negative θ value is indicative of antiferromagnetic interactions, while a positive value suggests ferromagnetic interactions.
A single value for the magnetic susceptibility (χ) of MnF₃ is reported as +10,500 x 10⁻⁶ cm³/mol, though the temperature at which this measurement was taken is not specified. wikipedia.org This positive value confirms the paramagnetic nature of MnF₃ at that temperature.
In the absence of detailed experimental data for MnF₃, insights can be drawn from studies on other Mn(III) complexes. For instance, various Mn(III) Schiff base complexes and other coordination compounds have been studied, and their magnetic properties analyzed. acs.orgacs.orgnih.gov These studies consistently show behavior expected for a high-spin d⁴ system, with magnetic moments close to the spin-only value of 4.90 μB. acs.orgresearchgate.net The temperature-dependent susceptibility of these complexes often reveals antiferromagnetic or ferromagnetic interactions, depending on the specific molecular structure and intermolecular contacts.
For comparison, the magnetic properties of manganese(II) fluoride (MnF₂) are well-documented. MnF₂ is a classic example of an antiferromagnet with a Néel temperature of 68 K. wikipedia.org Its magnetic susceptibility above this temperature follows the Curie-Weiss law with a negative Weiss constant, confirming the presence of antiferromagnetic interactions between the Mn(II) ions.
The magnetic properties of derivatives of MnF₃, such as complex fluorides containing the [MnF₅]²⁻ or [MnF₄]⁻ anions, have also been investigated. These materials often exhibit interesting low-dimensional magnetic behaviors, such as one-dimensional chains or two-dimensional layers of magnetically interacting Mn(III) ions. worldscientific.com The study of these derivatives provides valuable information on the magneto-structural correlations in Mn(III) fluoride systems.
The following table provides a summary of the expected and reported magnetic properties for MnF₃, in comparison with the well-characterized MnF₂.
| Compound | Formula | Mn Oxidation State | Electronic Configuration | Expected Magnetic Behavior | Reported Magnetic Susceptibility (χ) |
| This compound | MnF₃ | +3 | d⁴ (high-spin) | Paramagnetic, likely ordering antiferromagnetically at low temperatures | +10,500 x 10⁻⁶ cm³/mol wikipedia.org |
| Manganese(II) fluoride | MnF₂ | +2 | d⁵ (high-spin) | Antiferromagnetic (Tₙ = 68 K) wikipedia.org | +10,700 x 10⁻⁶ cm³/mol wikipedia.org |
Note: The temperature for the reported magnetic susceptibility of MnF₃ is not specified.
Reactivity Mechanisms and Fluorination Chemistry Involving Manganese Iii Fluoride
Oxidizing and Fluorinating Capabilities of Manganese(III) Fluoride (B91410)
Manganese(III) fluoride is a strong oxidizing and fluorinating agent. webqc.orgwikipedia.org This dual reactivity allows it to convert hydrocarbons into fluorocarbons. webqc.orgwikipedia.orgwikiwand.com The compound's utility in organic synthesis stems from its capacity to introduce fluorine atoms into organic molecules, a transformation of considerable interest in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org When heated, MnF₃ decomposes, releasing fluorine, and it can react with various elements and compounds, including sulfur, boron, silicon, and carbon tetrachloride.
As a Lewis acid, this compound can facilitate a variety of organic reactions. researchgate.net Its reactivity profile makes it a valuable reagent for specific fluorination applications where a robust agent is required. wikipedia.orgwikiwand.com The fluorinating power of MnF₃ is harnessed in both gas-phase reactions with hydrocarbons and in more targeted synthetic methodologies.
Fluoride Ion Transfer Processes
This compound's chemical behavior is characterized by its participation in fluoride ion transfer processes, a consequence of its Lewis acidic nature. researchgate.net It readily reacts with sources of fluoride ions, such as sodium fluoride (NaF), to form complex manganese fluorides. wikipedia.org A notable example is the formation of the octahedral hexafluoromanganate(III) ion when MnF₃ reacts with NaF:
3NaF + MnF₃ → Na₃MnF₆ wikipedia.org
In such reactions, MnF₃ acts as a fluoride ion acceptor. This process can also lead to the formation of other complex anions like [MnF₅]²⁻ and [MnF₄]⁻, which can form chain and layer structures, respectively, with bridging fluoride ions. wikipedia.org In all these complex species, manganese typically maintains its +3 oxidation state and an octahedral coordination geometry. wikipedia.org These fluoride transfer processes are fundamental to understanding the solubility and reactivity of MnF₃ in fluoride-containing media and are relevant in the context of its use in all-solid-state fluoride batteries, where the reversible transfer of fluoride ions is a key process.
α-Fluorine Elimination and Difluorocarbene Generation
A significant and more specialized reactivity pathway involving manganese(III) is the generation of difluorocarbene (:CF₂) through α-fluorine elimination. Research has demonstrated that manganese(III) complexes can facilitate this transformation under mild conditions. citedrive.comdntb.gov.uacolab.ws Specifically, the synthesis of aryl-manganese(III) fluoride complexes has been achieved using a bis(trifluoromethyl)zinc reagent. The proposed mechanism involves an initial transmetalation of a trifluoromethyl (CF₃) group to the manganese(III) center. researchgate.netnii.ac.jp
This manganese(III)-trifluoromethyl intermediate is unstable and undergoes facile α-fluorine elimination. nii.ac.jp In this step, a fluorine atom migrates from the carbon to the manganese center, leading to the formation of a manganese(III)-fluoride bond and the release of difluorocarbene. researchgate.netnii.ac.jp
The generation of difluorocarbene has been confirmed through trapping experiments with alkenes, such as 1,1-diphenylethylene, to yield the corresponding difluorocyclopropane adduct. researchgate.netnii.ac.jp This reactivity highlights the potential of manganese(III) perfluoroalkyl complexes as precursors for carbene transfer reactions, enabling difluoropropanation and difluoropropenation of alkenes and alkynes. researchgate.netcitedrive.comcolab.ws
| Precursor Complex | Reagent | Key Intermediate | Products | Application |
| Aryl-Manganese(III) Bromide | Zn(CF₃)₂(DMPU)₂ | Aryl-Mn(III)-CF₃ | Aryl-Mn(III)-F + :CF₂ | Difluorocarbene Transfer |
Carbon-Hydrogen Fluorination Mechanisms
Manganese-catalyzed systems are pivotal in the direct fluorination of typically inert C(sp³)-H bonds. These reactions often proceed through radical-based mechanisms, offering a powerful strategy for late-stage fluorination of complex molecules.
The initial and critical step in many manganese-catalyzed C-H fluorination reactions is hydrogen abstraction from the organic substrate. rsc.org This process is typically mediated by a high-valent manganese-oxo species, often a reactive oxoMn(V) intermediate, which is generated in situ from a Mn(III) precursor and an oxidant. nih.gov This powerful oxidizing species is capable of cleaving strong C-H bonds to generate a short-lived carbon-centered radical. nih.gov Following the formation of this radical intermediate, a fluorine atom is transferred to it, a process sometimes referred to as fluorine recombination, to form the new C-F bond.
Mechanistic investigations into manganese-porphyrin catalyzed fluorinations have identified a key intermediate responsible for the fluorine transfer step. nih.gov A novel trans-difluoromanganese(IV) complex, F-Mn(IV)-F, has been isolated and structurally characterized. nih.gov This species is formed within the catalytic cycle and serves as the fluorine atom donor. It efficiently transfers a fluorine atom to the substrate radical that was generated via hydrogen abstraction by the oxoMn(V) species. nih.gov The involvement of this Mn(IV) intermediate is a crucial feature that distinguishes this fluorination pathway.
The involvement of radical intermediates is a cornerstone of manganese-mediated C-H fluorination. nih.govwikipedia.org As described, the catalytic cycle hinges on the generation of a carbon-centered radical from the substrate. nih.gov The nature of this radical dictates the regioselectivity and stereoselectivity of the fluorination. This radical pathway allows for the fluorination of unactivated aliphatic sites, including isolated methylene (B1212753) groups and benzylic positions, which are often challenging to functionalize using other methods. nih.gov The ability of electrophilic N-F fluorinating agents to act as fluorine atom sources for these radical intermediates has significantly advanced the field of radical fluorination, with manganese catalysts playing a key role in inducing the initial radical formation. wikipedia.orgresearchgate.net
Electrochemical Fluorination Processes Involving this compound
Direct electrochemical fluorination (ECF) processes that utilize this compound (MnF₃) as the primary fluorinating agent for the synthesis of organofluorine compounds are not extensively documented in mainstream chemical literature. Traditional ECF methods, such as the Simons process, typically involve the electrolysis of an organic compound in hydrogen fluoride using a nickel anode. However, the electrochemical properties of MnF₃ have been investigated in other contexts, particularly in the development of energy storage systems like fluoride-ion batteries. In this application, MnF₃ functions as an electrode material that undergoes reversible fluorination and defluorination.
While not a synthetic process for creating other fluorinated compounds, the study of MnF₃ in electrochemical systems provides insight into its redox behavior in the presence of fluoride ions. Research into all-solid-state fluoride batteries has demonstrated the electrochemical reversibility of the MnF₃/Mn couple. rsc.org In these systems, MnF₃ acts as the active electrode material.
MnF₃ + 3e⁻ ⇌ Mn + 3F⁻ rsc.org
The performance of MnF₃ as an electrode material in an all-solid-state fluoride battery has been evaluated, showing its potential for high energy storage capacity.
| Electrochemical Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Initial Defluorination Capacity | 535 mAh g⁻¹ | All-solid-state fluoride battery | rsc.org |
| Defluorination Capacity (after 50 cycles) | 290 mAh g⁻¹ | All-solid-state fluoride battery | rsc.org |
| Initial Fluorination Capacity (from metallic Mn) | 1087 mAh g⁻¹ | All-solid-state fluoride battery | rsc.org |
| Theoretical Capacity (Mn electrode) | 1463 mAh g⁻¹ | All-solid-state fluoride battery | rsc.org |
In addition to battery applications, other research has explored the electrochemical fluoridation of manganese oxides to create fluorinated cathode materials for lithium-ion batteries. mit.edumit.eduresearchgate.net In one such process, a manganese oxide (MnO) cathode is subjected to an electrochemical process in the presence of a perfluorinated gas, such as sulfur hexafluoride (SF₆). This process involves the electrochemical nucleation and growth of lithium fluoride (LiF) on the MnO, followed by the electrochemical splitting of LiF upon charging, which leads to the concurrent fluoridation of the MnO. mit.eduresearchgate.net
The steps in this electrochemical fluoridation of manganese oxide are as follows:
Electrochemical Formation of LiF: Cathodic reduction of the perfluorinated gas leads to the formation of a LiF coating on the MnO substrate. mit.eduresearchgate.net
Electrochemical LiF Splitting and MnO Fluoridation: Upon charging the electrode, the LiF is split, and the fluoride ions concurrently fluoridate the MnO, forming a manganese oxyfluoride (Mn-O-F) phase. mit.eduresearchgate.net
Subsequent Cycling: The battery then cycles between the Mn-O-F and LiF-MnO phases. mit.eduresearchgate.net
While this represents an electrochemical fluorination process involving a manganese compound, the primary purpose is the synthesis of the fluorinated manganese material itself for use in batteries, rather than the use of MnF₃ as a reagent to fluorinate other organic substrates.
Catalytic Applications of Manganese Iii Fluoride in Organic Synthesis
Selective Carbon-Hydrogen Fluorination Catalysis
The direct conversion of C-H bonds to carbon-fluorine (C-F) bonds is a highly sought-after transformation. Manganese-based catalysts, particularly those involving manganese(III) fluoride (B91410) or in situ generated manganese(III) species, have demonstrated remarkable efficacy in this area.
Manganese porphyrin complexes, in conjunction with a fluoride source, have been shown to catalyze the fluorination of aliphatic C-H bonds under mild conditions. nih.gov These reactions typically employ a stoichiometric oxidant, such as iodosylbenzene, to generate a high-valent manganese-oxo species, which is capable of abstracting a hydrogen atom from an aliphatic C-H bond. nih.govunl.pt The resulting carbon-centered radical is then trapped by a fluoride ion, which can be delivered from a manganese(IV) fluoride intermediate. nih.gov This methodology has been successfully applied to the fluorination of various substrates, including simple alkanes, terpenoids, and steroids, often with high yields. nih.gov
A key aspect of this catalytic system is the ability of the fluoride ion to modulate the reactivity of the manganese center. The presence of fluoride can decelerate the rate of oxygen rebound, a competing reaction that leads to hydroxylation products, thereby favoring the desired fluorination pathway. nih.gov This has enabled the development of protocols for direct C(sp³)–H fluorination using convenient fluoride salts. nih.gov
Table 1: Examples of Manganese-Catalyzed Aliphatic C-H Fluorination
| Substrate | Catalyst System | Fluorinated Product(s) | Yield (%) |
| Decalin | Manganese porphyrin / Iodosylbenzene / Fluoride ion | C2 and C3 monofluorinated decalins | 50-60 |
| Bornyl acetate (B1210297) | Manganese porphyrin / Iodosylbenzene / Fluoride ion | exo-5-fluoro-bornyl acetate | 50-60 |
| 5α-Androstan-17-one | Manganese porphyrin / Iodosylbenzene / Fluoride ion | A-ring fluorinated product | 50-60 |
This table is generated based on data presented in the text. Please refer to the original sources for detailed experimental conditions.
The development of these manganese-catalyzed systems represents a significant advancement in the field of C-H functionalization, providing a direct route to valuable fluorinated molecules from readily available hydrocarbon precursors. nih.govresearchgate.net
The selective fluorination of benzylic C-H bonds has also been successfully achieved using manganese-based catalytic systems. Manganese salen complexes have proven to be particularly effective for this transformation, offering improved yields compared to manganese porphyrins for benzylic substrates. unl.ptnih.gov These reactions also utilize a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (TREAT·HF), often in combination with a silver salt like silver fluoride (AgF). nih.govnih.gov
The catalytic cycle is believed to proceed through a similar mechanism to aliphatic C-H fluorination, involving a high-valent manganese-oxo species that abstracts a benzylic hydrogen atom to form a benzyl (B1604629) radical. beilstein-journals.org This radical is subsequently trapped by a fluoride ion to yield the final product. beilstein-journals.org The use of manganese salen catalysts has been shown to effectively suppress the formation of competing oxygenation products, a common side reaction in benzylic oxidations. unl.ptresearchgate.net
This methodology has been applied to a variety of substrates containing benzylic C-H bonds, demonstrating its utility in the synthesis of benzyl fluorides. beilstein-journals.orgresearchgate.net The reaction conditions are generally mild, and the protocol has been shown to be adaptable for the incorporation of the radioactive isotope ¹⁸F, which is of great importance for positron emission tomography (PET) imaging. nih.govnih.gov
The regioselectivity of manganese-catalyzed C-H fluorination is a crucial aspect of its synthetic utility. In many cases, the reaction proceeds with a notable degree of predictability, often favoring the fluorination of less sterically hindered C-H bonds. For instance, in the fluorination of decalin, the reaction occurs predominantly at the C2 and C3 methylene (B1212753) positions. nih.gov
In the context of more complex molecules, the inherent reactivity of different C-H bonds plays a significant role. Generally, the order of reactivity for hydrogen atom abstraction by the high-valent manganese-oxo intermediate is tertiary > secondary > primary C-H bonds. However, electronic and steric factors of both the substrate and the catalyst can influence the final regiochemical outcome. semanticscholar.org
For benzylic C-H fluorination, the reaction typically occurs at the benzylic position due to the lower bond dissociation energy of these C-H bonds compared to aliphatic ones. In substrates with multiple potential reaction sites, the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, in the fluorination of steroids, selective functionalization of specific positions within the complex molecular framework has been achieved. nih.govnih.gov
Difluorocarbenation and Difluoropropanation of Unsaturated Hydrocarbons
Manganese(III) complexes have been implicated in the generation of difluorocarbene (:CF₂), a highly reactive intermediate that can participate in cycloaddition reactions with unsaturated hydrocarbons. The formation of difluorocarbene can be achieved through the α-fluorine elimination from manganese(III) trifluoromethyl complexes. researchgate.net
These manganese-generated difluorocarbene species have been shown to react with alkenes and alkynes to afford difluorocyclopropanes and difluorocyclopropenes, respectively. researchgate.net This process, known as difluorocarbenation, provides a valuable method for the synthesis of gem-difluorinated three-membered rings. The reactions can be carried out under relatively mild conditions, and the use of manganese complexes can lead to enhanced reactivity and improved yields compared to other methods of difluorocarbene generation. researchgate.net
Trapping experiments have confirmed the in situ formation of difluorocarbene in these manganese-mediated reactions. researchgate.net This methodology represents a promising application of manganese(III) chemistry for the construction of fluorinated carbocyclic systems.
Role as a Lewis Acid in Organic Transformations
Manganese(III) fluoride is known to be a Lewis acidic compound. wikipedia.orgwikiwand.com This property allows it to form a variety of adducts and complexes with Lewis bases. wikipedia.org In the context of organic synthesis, the Lewis acidity of MnF₃ can be exploited to catalyze various transformations.
While the primary focus of recent research has been on its role in fluorination reactions, the Lewis acidic nature of this compound suggests its potential applicability in other areas of catalysis. For instance, it could potentially be used to activate substrates or reagents in reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and other transformations that are typically promoted by Lewis acids. The interaction between the manganese(III) center and a Lewis basic functional group in a substrate can lead to its activation towards nucleophilic attack or other subsequent reactions.
Manganese-Catalyzed Dual Catalysis Systems
Manganese catalysts, including those derived from or related to this compound, are increasingly being employed in dual catalytic systems. These systems involve the simultaneous or sequential action of two or more catalysts to achieve transformations that are not possible with a single catalyst.
An example of this is the combination of manganese catalysis with photoredox catalysis. semanticscholar.org In such systems, a photocatalyst can be used to generate a reactive intermediate, such as a radical species, which then enters into a manganese-catalyzed cycle. This approach has been utilized for late-stage C(sp³)–H azidation of biologically active molecules, where a combination of a manganese catalyst and an electrophotocatalyst enables the selective functionalization of C-H bonds. semanticscholar.org
The ability of manganese to exist in multiple oxidation states makes it particularly well-suited for dual catalytic systems involving redox processes. semanticscholar.orgnih.govresearchgate.net The manganese catalyst can act as both an oxidant and a reductant in different stages of the catalytic cycle, allowing for complex transformations to be carried out under mild conditions. The development of manganese-catalyzed dual catalysis systems is an active area of research with the potential to provide novel and efficient methods for the synthesis of complex organic molecules.
Metal-Hydride Hydrogen Atom Transfer (MHAT)
Metal-Hydride Hydrogen Atom Transfer (MHAT) is a fundamental process in organic synthesis where a metal hydride species transfers a hydrogen atom (H•) to an unsaturated bond, typically an alkene, to generate a carbon-centered radical. wikipedia.org This method provides a powerful alternative to traditional hydrofunctionalization reactions that often rely on high-energy carbocation intermediates. shenvilab.org First-row transition metals, including manganese, iron, and cobalt, are frequently employed as catalysts in MHAT reactions due to their economic advantages, lower toxicity, and versatile redox properties. rsc.orgjcsp.org.pk
The general mechanism involves the in situ generation of a manganese hydride intermediate from a manganese precursor and a stoichiometric reductant, such as a silane. This manganese hydride then participates in the key hydrogen atom transfer step. The thermodynamic viability of this step is governed by the Mn-H bond dissociation enthalpy (BDE), a critical parameter that influences the catalyst's reactivity. jcsp.org.pk Following the formation of the carbon-centered radical, it can be trapped by various reagents to form new carbon-carbon, carbon-hydrogen, or carbon-heteroatom bonds, making MHAT a versatile tool for complex molecule synthesis. shenvilab.orgrsc.org The process is noted for its high chemoselectivity and chemofidelity, allowing for the functionalization of olefins in the presence of other sensitive functional groups. nih.gov
Carbon(sp³)–Carbon(sp³) Cross-Coupling
The formation of carbon(sp³)–carbon(sp³) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, as it allows for the construction of three-dimensional molecular architectures. Molecules rich in sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and better toxicological profiles. princeton.edu However, C(sp³)–C(sp³) cross-coupling reactions are challenging compared to their C(sp²) counterparts, often hindered by issues like slow reductive elimination and competing β-hydride elimination pathways. tcichemicals.com
Recent advancements have focused on developing robust catalytic platforms, often employing nickel and photoredox catalysis, to overcome these hurdles. princeton.edu These methods, including reductive cross-electrophile coupling, enable the joining of two distinct alkyl fragments, such as an alcohol-derived partner and an alkyl bromide. princeton.edu While manganese catalysis has been effectively used in other transformations, such as the manganese(I)-catalyzed nucleophilic addition of C(sp³)–H bonds to aldehydes rsc.org, its application as a primary catalyst specifically for C(sp³)–C(sp³) cross-coupling is a more specialized area of research. The development of manganese-based systems for this specific bond formation remains an area of continued investigation.
Applications in Pharmaceutical and Agrochemical Synthesis
Modification of Biologically Active Compounds
The introduction of fluorine into biologically active compounds is a widely used strategy in pharmaceutical and agrochemical design to enhance properties like metabolic stability, lipophilicity, and binding affinity. researchgate.net Late-stage functionalization, the process of modifying a complex molecule in the final stages of its synthesis, is particularly valuable. rsc.org Manganese-based catalysts have emerged as effective tools for selective C–H fluorination, enabling the direct modification of complex natural products and their derivatives.
Research has demonstrated the use of a manganese–salen complex for the efficient and selective benzylic C(sp³)–H fluorination. rsc.org This system successfully suppressed the formation of competing oxygenation byproducts. This methodology was applied to the late-stage fluorination of biologically relevant molecules, showcasing its utility in medicinal chemistry. rsc.org
| Biologically Active Compound | Catalyst System | Yield |
| α-Tocopherolacetate (Vitamin E analogue) | Manganese–salen complex / TREAT·HF | 53% |
| Celestolide | Manganese–salen complex / TREAT·HF | 67% |
Table 1: Examples of late-stage benzylic fluorination of biologically active compounds using a manganese catalyst system. Data sourced from rsc.org.
Radiotracer Synthesis with Fluorine-18
Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for clinical diagnostics and biomedical research. nih.gov It relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most prevalent due to its favorable half-life (109.8 min) and low positron energy, which results in high-resolution images. nih.govresearchgate.net The development of methods to incorporate ¹⁸F into complex molecules under mild conditions is a significant goal in radiochemistry. acs.org
Manganese-catalyzed reactions have provided powerful new strategies for ¹⁸F-labeling. One pioneering method reports the direct C–H ¹⁸F-fluorination of unactivated aliphatic sites using no-carrier-added [¹⁸F]fluoride. researchgate.net This reaction, mediated by a manganese porphyrin/iodosylbenzene system, allows for the selective conversion of C–H bonds to C–¹⁸F bonds under mild conditions. researchgate.net Another approach utilizes a manganese(III)-salen complex to achieve a decarboxylative radiofluorination, which is also applicable to labeling with [¹⁸F]fluoride. nih.gov These methods expand the toolkit for synthesizing novel PET radiotracers for a wide range of biological targets.
| Labeling Strategy | Catalyst System | Application |
| Direct C-H Radiofluorination | Manganese porphyrin / Iodosylbenzene | Conversion of unactivated aliphatic C-H bonds to C-¹⁸F bonds. researchgate.net |
| Decarboxylative Radiofluorination | [Mn(salen)]OTs | Synthesis of [¹⁸F]ArCF₂H from carboxylic acid precursors. nih.gov |
Table 2: Manganese-mediated methods for the synthesis of ¹⁸F-labeled radiotracers.
Electrochemical Performance and Applications of Manganese Iii Fluoride
Manganese(III) Fluoride (B91410) as Electrode Material in Batteries
Manganese(III) fluoride has been explored as a promising electrode material, especially for next-generation battery systems that move beyond traditional lithium-ion technology.
MnF₃ is a candidate for electrode materials in all-solid-state fluoride batteries. wikipedia.orgresearchgate.net These batteries utilize fluoride ions as charge carriers and offer the potential for high energy density. Research has demonstrated the electrochemical reversibility of MnF₃ in an all-solid-state configuration. researchgate.net In one study, an all-solid-state fluoride battery using a this compound electrode exhibited a significant initial discharge capacity of 535 mAh g⁻¹. wikipedia.orgresearchgate.netresearchgate.net Even after 50 cycles, the electrode retained a defluorination capacity of 290 mAh g⁻¹, indicating its potential for rechargeable applications. researchgate.net
The fundamental electrochemical reaction for MnF₃ in a fluoride-ion battery involves the reversible processes of defluorination and fluorination. wikipedia.org During discharge, the MnF₃ electrode undergoes defluorination, releasing fluoride ions and forming manganese metal (Mn). researchgate.net Conversely, during the charging process, the metallic manganese is fluorinated, converting back to MnF₃. wikipedia.orgresearchgate.net This reversible transformation is the basis for the cell's ability to store and release energy. Studies have confirmed that metallic manganese can also be used as a starting material and be reversibly fluorinated and defluorinated. wikipedia.orgresearchgate.net
The charge and discharge cycles in a battery with a MnF₃ electrode are underpinned by the reduction and oxidation of manganese. wikipedia.orgresearchgate.net During the discharge (defluorination) phase, manganese in the +3 oxidation state (Mn³⁺) in MnF₃ is reduced to metallic manganese (Mn⁰). During the charge (fluorination) phase, the metallic manganese is oxidized back to Mn³⁺. researchgate.net X-ray Absorption Spectroscopy (XAS) has been used to confirm that manganese is indeed reduced and oxidized during the charge-discharge process. researchgate.net
Table 1: Electrochemical Performance of MnF₃ Electrode in an All-Solid-State Fluoride Battery
| Parameter | Value | Source(s) |
|---|---|---|
| Initial Discharge Capacity | 535 mAh g⁻¹ | wikipedia.orgresearchgate.net |
| Defluorination Capacity (50th cycle) | 290 mAh g⁻¹ | researchgate.net |
| Discharge Process | Defluorination (MnF₃ → Mn) | wikipedia.orgresearchgate.net |
| Charge Process | Fluorination (Mn → MnF₃) | wikipedia.orgresearchgate.net |
Coulometric Titration Applications of Electrogenerated Manganese(III) in Fluoride Media
Electrochemical Studies of Manganese(III) Complexes
The electrochemical behavior of Manganese(III) is a subject of significant research, often focusing on its complexes. The Mn(II)/Mn(III) redox couple is central to these studies. The high reduction potential of the Mn(III) ion is a characteristic feature. acs.org
Electrochemical investigations of Mn(III) nitrato complexes using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have shown remarkably high reduction potentials, spanning a range of 0.6 to 1.0 V versus ferrocene. acs.org For instance, one such complex exhibits a high reduction potential of 1.02 V versus ferrocene. acs.org
Studies on other series of tris(polypyridine)manganese(II) complexes reveal that the Mn(II)/Mn(III) redox couple can show irreversible electrochemical behavior, characterized by large separations in peak potentials. nih.gov This irreversibility can be attributed to factors such as geometry distortion or electron rearrangement upon oxidation of the manganese center. nih.gov
Advanced Materials Research and Development Incorporating Manganese Iii Fluoride
Development of Magnetic Materials
Manganese(III) fluoride (B91410) exhibits intriguing magnetic properties that are being investigated for the development of advanced magnetic materials. The magnetic behavior of materials containing manganese(III) ions is complex, largely due to the strong magnetic anisotropy imposed by the Jahn-Teller effect. This effect leads to a distortion in the crystal structure, which in turn influences the magnetic interactions between manganese ions. acs.org
Research into the magnetic properties of manganese(III) complexes often involves studying the magnetic exchange interactions, which are the forces between unpaired electrons on adjacent metal ions. In the case of fluoride-bridged manganese(III) systems, these interactions are of particular interest. For instance, studies on dinuclear manganese(III) complexes with a single linear fluoride bridge have provided valuable data on the nature of these interactions. acs.org
A multi-technique approach, combining magnetic measurements, high-field/frequency electron paramagnetic resonance (HF-EPR), and inelastic neutron scattering (INS) spectroscopy, has been employed to characterize the magnetic interactions in such complexes. These studies have enabled the direct determination of both the magnetic Mn(III)-Mn(III) exchange interaction through the bridging fluoride and the single-ion anisotropies. acs.org The findings indicate that the magnitude of the antiferromagnetic exchange interaction in these systems is significant, though smaller than in comparable oxide-bridged systems. acs.org
Table 1: Magnetic Properties of a Fluoride-Bridged Dinuclear Manganese(III) Complex
| Parameter | Value | Description |
| J (exchange interaction) | 33.0(2) cm⁻¹ | Defines the strength of the magnetic coupling between Mn(III) ions. |
| D (single-ion zero-field splitting) | -4.0(1) cm⁻¹ | Describes the anisotropy of the magnetic properties of a single Mn(III) ion. |
| Magnetic Ground State | Antiferromagnetic | Adjacent Mn(III) spins align in opposite directions. |
This interactive table provides key magnetic parameters determined for a specific fluoride-bridged dinuclear manganese(III) complex, illustrating the type of detailed characterization being performed in this field. acs.org
High-Performance Ceramics
Manganese(III) fluoride is also being explored as a precursor in the synthesis of certain types of ceramics. While the direct incorporation of MnF₃ into ceramic matrices is not as common as the use of manganese oxides, its role as a starting material for creating manganese-containing ceramic phases is an area of active research. The properties of the final ceramic material are highly dependent on the synthesis conditions and the chemical transformations that MnF₃ undergoes during processing.
The use of fluoride-containing precursors can influence the microstructure and properties of the resulting ceramics. For example, in the fabrication of some electroceramics, the addition of fluoride compounds can affect grain growth, density, and the electrical properties of the material. While specific research on MnF₃ in high-performance ceramics is not abundant, the general principles of using metal fluorides in ceramic synthesis suggest potential avenues for its application.
Battery Technologies and Electronic Components
In the field of energy storage, this compound is being investigated as a potential electrode material for all-solid-state fluoride batteries. These batteries are a promising next-generation energy storage technology due to their high theoretical energy densities. In this context, MnF₃ can act as a cathode material, where the electrochemical reaction involves the reversible conversion between manganese fluoride and manganese metal.
Research has shown that MnF₃ electrodes can deliver a high initial discharge capacity. For example, in one study, an initial discharge capacity of 535 mAh g⁻¹ was achieved through a defluorination process. precision-ceramics.com The charge-discharge mechanism involves the reduction of Mn(III) to manganese metal during discharge and its subsequent oxidation back to a manganese fluoride species during charging. precision-ceramics.com
Table 2: Electrochemical Performance of a this compound Electrode
| Parameter | Value |
| Initial Discharge Capacity | 535 mAh g⁻¹ |
| Charge-Discharge Mechanism | Reversible fluorination and defluorination of manganese |
This interactive table summarizes the key performance metric of a this compound electrode in an all-solid-state fluoride battery, highlighting its potential for high-capacity energy storage. precision-ceramics.com
Precursors for Porous Metal Oxides and Carbon Composites
While direct use of this compound as a precursor for porous metal oxides and carbon composites is not widely documented, related research provides insights into potential pathways. For instance, studies have shown that the presence of fluoride ions during the synthesis of manganese citrates can lead to the formation of new layered structures. These manganese citrates can then be used as precursors to prepare mesoporous manganese oxides (MnₓOᵧ) and hierarchically porous MnₓOᵧ@C composites. precision-ceramics.com
The thermal decomposition of these fluoride-containing precursors can yield porous materials with high surface areas and unique structural properties, which are desirable for applications in catalysis, sorption, and as electrode materials for batteries and supercapacitors. precision-ceramics.com Although this research does not directly use MnF₃, it demonstrates the principle that fluoride-containing manganese precursors can be valuable in the synthesis of advanced porous materials.
Thin Film Deposition
The application of this compound in thin film deposition is an area that remains largely unexplored in published research. While there is information available on the use of Manganese(II) fluoride (MnF₂) for creating thin films through techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD), similar detailed studies specifically on MnF₃ are not readily found.
Thin film deposition of metal fluorides is important for a range of applications, including optical coatings, protective layers, and in electronic devices. The development of methods for depositing high-quality thin films of this compound could open up new possibilities for its use in these and other advanced technologies. Further research is needed to establish suitable deposition parameters and to characterize the properties of MnF₃ thin films.
Conclusion and Future Research Directions
Summary of Current Research Trends
Current research on Manganese(III) fluoride (B91410) (MnF₃) is centered on its versatile applications in synthetic chemistry and materials science. A significant trend is its utilization as a potent fluorinating agent for both organic and inorganic compounds. Researchers are actively exploring its ability to introduce fluorine atoms into complex molecules, thereby modifying their chemical and biological properties. This includes the fluorination of hydrocarbons, fullerenes, and various functionalized organic substrates. nih.govwikipedia.org
Another prominent research direction is the use of MnF₃ as a precursor in the synthesis of novel manganese-containing complexes and materials. wikipedia.org This includes the preparation of mixed-ligand fluoro complexes and manganese(III) fluorophosphate (B79755) frameworks. nih.gov These materials are of interest for their unique structural and magnetic properties.
Furthermore, there is a growing interest in the catalytic applications of manganese compounds derived from or related to MnF₃. Manganese-based catalysts are being investigated for a variety of organic transformations, including C-H functionalization reactions. nih.govrsc.orgsemanticscholar.orgnih.gov These catalytic systems offer the potential for more efficient and selective synthesis of complex organic molecules.
Recent research has also highlighted the potential of MnF₃ in the development of advanced energy storage technologies. Specifically, it is being investigated as a high-capacity cathode material for all-solid-state fluoride-ion batteries. rsc.orgresearchgate.net
Emerging Areas and Unexplored Research Avenues
A key emerging area for Manganese(III) fluoride is its application in next-generation battery technologies. The investigation of MnF₃ as an electrode material in all-solid-state fluoride-ion batteries represents a significant new research frontier. rsc.orgresearchgate.net This application leverages the high theoretical energy density of fluoride-ion batteries and the potential of manganese fluoride as a high-capacity conversion-type electrode material. researchgate.net
The development of advanced catalytic systems based on this compound is another promising area. While manganese catalysis is an established field, the design of highly selective and efficient catalysts for specific transformations, such as late-stage C-H fluorination of bioactive molecules, remains an active area of research. semanticscholar.orgnih.gov The use of MnF₃ as a precursor for such catalysts could lead to novel and more effective synthetic methodologies.
Unexplored research avenues for this compound include its potential application in electronics and optics. Its magnetic properties and the possibility of synthesizing novel mixed-metal fluoride materials could be explored for applications in data storage or spintronic devices. Furthermore, the synthesis and characterization of nanostructured forms of MnF₃ could unveil new properties and applications in areas such as catalysis and energy storage.
The table below summarizes some of the emerging research areas for this compound.
| Research Area | Focus | Potential Applications |
| Energy Storage | Electrode material for all-solid-state fluoride-ion batteries | High-capacity, next-generation batteries for electric vehicles and grid storage |
| Catalysis | Development of selective C-H fluorination catalysts | Efficient synthesis of pharmaceuticals and agrochemicals |
| Materials Science | Synthesis of novel mixed-metal fluoride and fluorophosphate frameworks | Magnetic materials, electronic components, optical devices |
Potential Impact on Interdisciplinary Fields
The ongoing and future research on this compound has the potential to significantly impact several interdisciplinary fields.
In materials science , the development of MnF₃-based electrodes for fluoride-ion batteries could contribute to the advancement of sustainable energy storage solutions. rsc.orgresearchgate.net High-energy-density batteries are crucial for the widespread adoption of electric vehicles and for storing energy from renewable sources. Furthermore, the synthesis of new manganese fluorophosphate frameworks and other complex materials could lead to the discovery of novel magnetic and electronic phenomena with applications in information technology. nih.gov
In the field of organic synthesis and medicinal chemistry , the use of MnF₃ and its derivatives as fluorinating agents and catalysts is already making an impact. The ability to selectively introduce fluorine into organic molecules is of paramount importance for the pharmaceutical and agrochemical industries, as it can significantly enhance the biological activity and metabolic stability of drug candidates and crop protection agents. nih.govresearchgate.net Advances in manganese-catalyzed C-H functionalization could lead to more efficient and environmentally friendly synthetic routes to valuable compounds. semanticscholar.orgnih.gov
The study of this compound also intersects with sustainable chemistry and green chemistry . The development of catalytic reactions that utilize earth-abundant metals like manganese is a key goal in making chemical synthesis more sustainable. semanticscholar.org Furthermore, the use of MnF₃ in high-performance batteries aligns with the broader goal of transitioning to a more sustainable energy economy.
The table below outlines the potential interdisciplinary impact of this compound research.
| Interdisciplinary Field | Potential Impact |
| Materials Science | - Development of high-energy-density batteries. - Discovery of new magnetic and electronic materials. |
| Organic & Medicinal Chemistry | - More efficient synthesis of fluorinated pharmaceuticals and agrochemicals. - Development of novel catalytic methods for C-H functionalization. |
| Sustainable & Green Chemistry | - Increased use of earth-abundant metals in catalysis. - Contribution to sustainable energy storage technologies. |
Q & A
Q. What are the standard synthesis routes for Manganese(III) fluoride (MnF₃), and how can purity be optimized?
MnF₃ is typically synthesized via direct fluorination of MnF₂ at elevated temperatures (300–400°C) using F₂ gas under controlled conditions . To optimize purity, researchers should employ anhydrous hydrogen fluoride (HF) as a solvent and rigorously exclude moisture, as MnF₃ hydrolyzes in water to form MnF₂ and HF . Post-synthesis purification via vacuum sublimation at 450–500°C can remove unreacted MnF₂ . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and thermal stability .
Q. What characterization techniques are essential for verifying MnF₃’s structural and thermal properties?
- XRD : To confirm the hexagonal crystal structure (space group ) and lattice parameters ( Å, Å) .
- TGA : To assess thermal stability; MnF₃ decomposes at ~600°C into MnF₂ and F₂ gas .
- Spectroscopy : Raman and IR spectroscopy identify Mn–F vibrational modes (e.g., at 450–600 cm⁻¹) .
- Elemental Analysis : Combustion analysis or X-ray fluorescence (XRF) quantifies Mn and F content .
Q. How should MnF₃ be handled to ensure laboratory safety?
MnF₃ is hygroscopic and reacts with water to release toxic HF gas. Researchers must:
- Use gloveboxes or Schlenk lines under inert atmospheres (argon/nitrogen) .
- Wear acid-resistant PPE (neoprene gloves, face shields) and ensure fume hoods with HF scrubbers .
- Store in sealed nickel or PTFE containers to prevent glass corrosion .
Advanced Research Questions
Q. What experimental strategies mitigate the Jahn-Teller distortion in MnF₃ during catalytic applications?
Mn³⁺ in MnF₃ exhibits a Jahn-Teller-distorted octahedral geometry, which can destabilize catalytic intermediates. Strategies include:
- Ligand Substitution : Coordinating MnF₃ with porphyrin ligands to stabilize the Mn³⁺ center, as demonstrated in alcohol dehydrogenation catalysis .
- Doping : Introducing non-Jahn-Teller ions (e.g., Cr³⁺) into the lattice to reduce structural distortions .
- Low-Temperature Synthesis : Synthesizing MnF₃ below 200°C to kinetically trap metastable, less-distorted phases .
Q. How can mixed-valent manganese fluorides (e.g., Mn₂F₅, Mn₃F₈) be synthesized, and what are their applications?
Mixed-valent fluorides are synthesized via controlled redox reactions:
- Mn₂F₅ : React MnF₂ with MnF₃ in a 1:1 molar ratio under high-pressure F₂ (5–10 bar) at 300°C .
- Mn₃F₈ : Use a molten NH₄F flux to facilitate Mn²⁺/Mn³⁺ charge ordering, confirmed via magnetic susceptibility measurements . These compounds exhibit unique magnetic properties (e.g., antiferromagnetic ordering in Mn₂F₅ below 25 K) and potential in energy storage .
Q. What analytical methods resolve contradictions in reported decomposition temperatures of MnF₃?
Discrepancies in decomposition temperatures (500–650°C) arise from impurities, atmospheric conditions, or measurement techniques. Researchers should:
- Perform in situ high-temperature XRD to monitor phase transitions dynamically .
- Use mass spectrometry-coupled TGA to detect F₂ gas evolution during decomposition .
- Compare data with computational models (e.g., density functional theory) to validate experimental results .
Methodological Considerations
Q. How should researchers design experiments to study MnF₃’s reactivity in aqueous systems?
- Use flow reactors with real-time pH monitoring to minimize HF exposure .
- Employ isotopic labeling (¹⁸O/²H) to trace hydrolysis pathways .
- Reference control experiments with MnF₂ to distinguish Mn³⁺-specific reactivity .
Q. What protocols ensure reproducibility in MnF₃-based catalysis studies?
- Document precursor ratios, fluorination duration, and gas flow rates meticulously .
- Report Faradaic efficiency and turnover frequency (TOF) for electrochemical applications .
- Include raw data (e.g., XRD patterns, TGA curves) in appendices, following IUPAC guidelines .
Data Contradiction Analysis
Q. Why do some studies report MnF₃ as a stable catalyst, while others note rapid decomposition?
Stability varies with reaction environments:
- In oxidative conditions (e.g., O₂ atmosphere), MnF₃ acts as a robust fluorination catalyst .
- In reducing environments (e.g., H₂), Mn³⁺ is reduced to Mn²⁺, forming MnF₂ . Researchers must specify reaction conditions (pressure, temperature, atmosphere) and characterize post-reaction materials via X-ray absorption spectroscopy (XAS) to identify Mn oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
